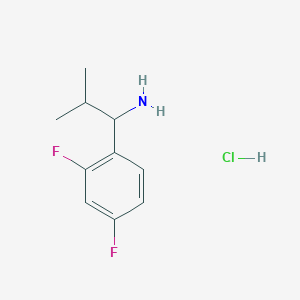

1-(2,4-Difluorophenyl)-2-methylpropan-1-amine hydrochloride

Descripción

Its structure features a 2,4-difluorophenyl ring attached to a 2-methylpropan-1-amine backbone, protonated as a hydrochloride salt. Fluorine substituents on the aromatic ring enhance electron-withdrawing effects, influencing physicochemical properties such as lipophilicity and metabolic stability .

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N.ClH/c1-6(2)10(13)8-4-3-7(11)5-9(8)12;/h3-6,10H,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWFOCBSIAQLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2,4-Difluorophenyl)-2-methylpropan-1-amine hydrochloride is an organic compound with significant potential in medicinal chemistry. This compound features a difluorophenyl group, which enhances its biological activity and pharmacological efficacy. The molecular formula of this compound is C10H13F2N·HCl, with a molecular weight of 185.22 g/mol. Its unique structure allows for various interactions with biological targets, making it a subject of interest in drug development.

The presence of fluorine atoms in the structure of 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine contributes to its lipophilicity and bioavailability , which are critical factors in the development of effective pharmaceuticals. The amine functional group allows for participation in various chemical reactions, facilitating the synthesis of derivatives that may exhibit enhanced biological activities.

Biological Activity

Research indicates that compounds similar to 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine may exhibit significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound could interact with biological pathways involved in cell proliferation and apoptosis. Its structural characteristics may allow it to inhibit cancer cell growth effectively.

- Neurotransmission Modulation : Interaction studies indicate that the compound may bind to receptors involved in neurotransmission and cell signaling pathways, potentially influencing mood and cognitive functions.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine:

- Anticancer Activity : A study demonstrated that derivatives with similar structures showed cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Research on structurally related compounds indicated potential neuroprotective properties against oxidative stress, suggesting that 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine may also offer therapeutic benefits in neurodegenerative diseases .

Synthesis Methods

The synthesis of 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine can be achieved through various methods, each with distinct advantages:

| Synthesis Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Method A | 77% | High purity | Longer reaction time |

| Method B | 88% | Faster synthesis | Requires specific reagents |

These methods highlight the versatility in synthesizing this compound while maintaining high yields and purity levels.

Comparative Analysis

To better understand the uniqueness of 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3,4-Difluorophenyl)-2-methylpropan-1-amine | C10H13F2N | Different fluorine positioning; varied biological activity |

| 1-(2,5-Difluorophenyl)-2-methylpropylamine | C10H13F2N | Similar structure but different fluorine substitution |

| 1-(3-Fluorophenyl)-2-methylpropan-1-amine | C10H12FN | Lacks one fluorine atom; potentially lower bioactivity |

This comparison illustrates how slight modifications can lead to significant differences in biological activity and application potential.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₅ClF₂N

- Molecular Weight : 203.69 g/mol

- CAS : 1803588-71-7

- Key Differences: Lacks the 2-fluoro substituent on the phenyl ring. Similar amine backbone, suggesting comparable solubility and basicity .

1-(2-Fluorophenyl)propan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₃ClFN

- Molecular Weight : 189.66 g/mol

- CAS : 1955554-65-0

- Key Differences :

Structural Isomers: Amine Backbone Variations

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

- Molecular Formula : C₁₀H₁₅ClFN

- Molecular Weight : 203.69 g/mol

- CAS : 1200-27-7

- Key Differences :

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine Hydrochloride

Cyclopropane Derivatives

1-(2,4-Difluorophenyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₉H₁₀ClF₂N

- CAS : 1186663-18-2

- Smaller molecular weight (vs. the target compound) may enhance diffusion across biological barriers .

Enantiomeric Forms

(R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Research Findings and Implications

Fluorine Substitution: The 2,4-difluoro configuration in the target compound enhances electron-withdrawing effects, which may improve metabolic stability by reducing oxidative degradation compared to mono-fluoro analogs .

Backbone Modifications: Methyl groups (e.g., 2-methylpropan-1-amine) increase lipophilicity, favoring blood-brain barrier penetration for CNS-targeted drugs .

Chirality : Enantiomers like (R)-1-(2,4-difluorophenyl)ethanamine HCl highlight the need for stereochemical analysis in drug design, as enantiomers can exhibit divergent pharmacological profiles .

Métodos De Preparación

Starting Materials and Key Intermediates

- The synthesis typically begins with 2,4-difluorobenzaldehyde , a commercially available aromatic aldehyde bearing two fluorine substituents at the 2- and 4-positions.

- The aldehyde is subjected to reductive amination or related amine-functionalization reactions to install the 2-methylpropan-1-amine side chain.

Reductive Amination Approach

- Reductive amination is the principal method used to prepare the amine functionality on the difluorophenyl ring.

- A typical protocol involves reacting 2,4-difluorobenzaldehyde with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride .

- This reaction proceeds under mild conditions (room temperature to slightly elevated temperatures) and in solvents such as dichloromethane or tetrahydrofuran (THF).

- The reductive amination step forms the racemic or enantioenriched 1-(2,4-difluorophenyl)-2-methylpropan-1-amine intermediate.

Formation of Hydrochloride Salt

- The free amine is converted into its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or hydrochloric acid in an organic solvent.

- This step stabilizes the amine, facilitates purification, and improves handling properties.

Purification Techniques

- The crude product is purified by recrystallization, typically from ethanol/water mixtures, or by silica gel column chromatography using hexane/ethyl acetate gradients.

- Analytical techniques such as chiral HPLC and NMR spectroscopy are employed to confirm purity and stereochemical integrity.

Industrial Production Methods

- Industrial synthesis often employs batch reactors or continuous flow systems to scale up the reductive amination process.

- Automated control of parameters such as temperature (0–25°C), reaction time (several hours), and reagent stoichiometry enhances reproducibility and yield.

- Continuous flow methods improve safety and efficiency, particularly when handling reactive intermediates or hazardous reagents.

- The hydrochloride salt formation is integrated into the process stream for efficient isolation.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination | 2,4-Difluorobenzaldehyde + amine + NaBH(OAc)3 | DCM, THF | 0–25°C | 70–90 | Mild conditions, stereocontrol possible |

| Hydrochloride salt formation | HCl gas or HCl in organic solvent | Ethanol, DCM | Room temperature | Quantitative | Stabilizes amine, improves purity |

| Purification | Recrystallization or column chromatography | Ethanol/water, Hex/EtOAc | Ambient | - | Ensures removal of impurities |

Research Findings and Optimization Strategies

- Enantioselective synthesis : Use of chiral auxiliaries or asymmetric catalysts (e.g., Ru-BINAP complexes) during reductive amination can enhance enantiomeric excess, critical for pharmaceutical applications.

- Impurity control : Impurities such as racemates or dehalogenated byproducts are minimized by optimizing reaction time and reagent purity. Analytical methods like LC-MS and chiral chromatography are essential for quality control.

- Reaction monitoring : In-process monitoring by NMR and HPLC aids in optimizing reaction completion and minimizing side reactions.

- Safety considerations : Although this compound is less hazardous than some related amines, careful handling during hydrochloride salt formation is necessary to avoid moisture-induced degradation.

Analytical Characterization Relevant to Preparation

| Technique | Purpose | Details |

|---|---|---|

| 1H and 19F NMR | Structural confirmation and purity | Confirms fluorine substitution pattern and amine environment |

| Chiral HPLC | Enantiomeric excess determination | Resolves stereoisomers, critical for chiral purity |

| Mass Spectrometry (HRMS) | Molecular weight confirmation | Confirms molecular formula (C10H13F2N) |

| Melting point analysis | Purity and salt formation confirmation | Hydrochloride salt typically exhibits sharp melting point |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.